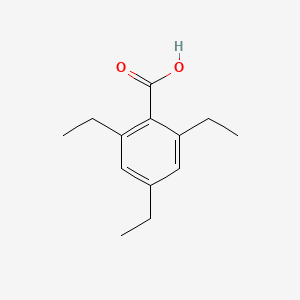
2,4,6-Triethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triethylbenzoic acid: is an organic compound with the molecular formula C13H18O2 . It is a derivative of benzoic acid, where three ethyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its aromatic properties and is used as a precursor in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Triethylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but with optimized reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification steps such as recrystallization or distillation to isolate the desired product.
化学反应分析
Types of Reactions: 2,4,6-Triethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The ethyl groups can be oxidized to form carboxylic acids.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,4,6-tricarboxybenzoic acid.
Reduction: Formation of 2,4,6-triethylbenzyl alcohol.
Substitution: Formation of 2,4,6-trihalobenzoic acid derivatives.
科学研究应用
2,4,6-Triethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Triethylbenzoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ethyl groups provide hydrophobic interactions that can influence the compound’s binding affinity to its targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical pathways.
相似化合物的比较
2,4,6-Trimethylbenzoic acid: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromobenzoic acid: Similar structure but with bromine atoms instead of ethyl groups.
2,4,6-Trichlorobenzoic acid: Similar structure but with chlorine atoms instead of ethyl groups.
Uniqueness: 2,4,6-Triethylbenzoic acid is unique due to the presence of ethyl groups, which provide different steric and electronic effects compared to methyl, bromine, or chlorine substituents. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
92035-96-6 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
2,4,6-triethylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-9-7-10(5-2)12(13(14)15)11(6-3)8-9/h7-8H,4-6H2,1-3H3,(H,14,15) |
InChI 键 |
GZVJGBAQVVJGKW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)CC)C(=O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



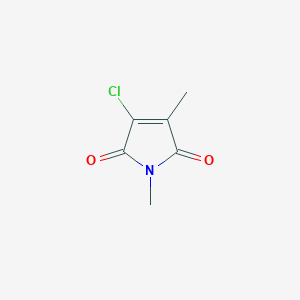
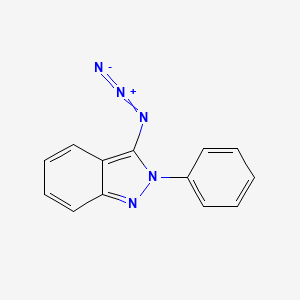
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
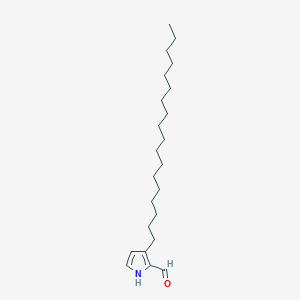

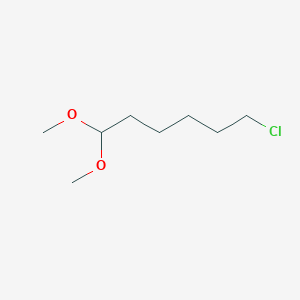
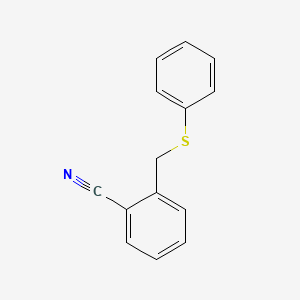
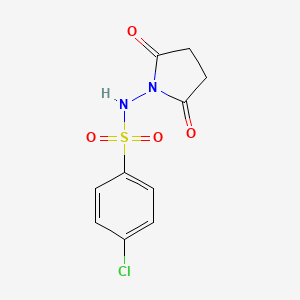
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
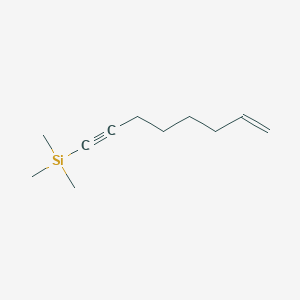
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)
